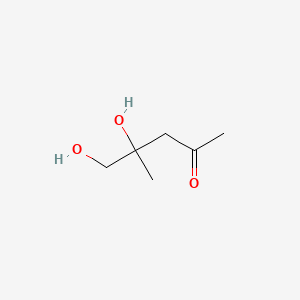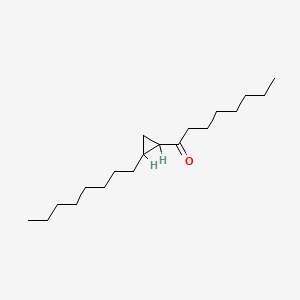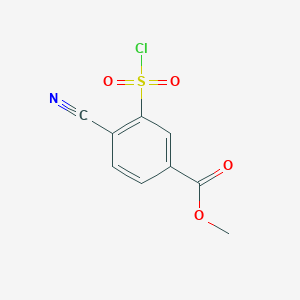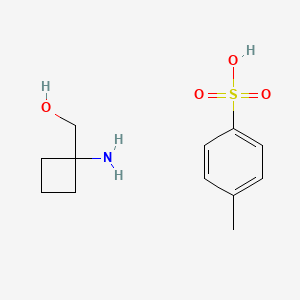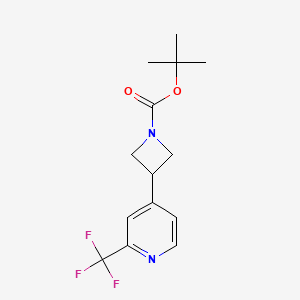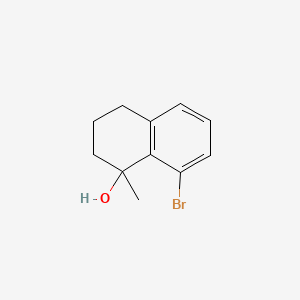
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is a brominated derivative of 1-naphthalenol This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position of the tetrahydronaphthalenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol typically involves the bromination of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenone.
Reduction: Formation of 1,2,3,4-tetrahydro-1-methyl-1-naphthalenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the bromine atom and methyl group, resulting in different reactivity and properties.
8-Bromo-1,2,3,4-tetrahydro-1-naphthalenol: Similar structure but without the methyl group, leading to variations in its chemical behavior.
1,2,3,4-Tetrahydro-2-azanaphthalene: Contains a nitrogen atom in the ring, significantly altering its chemical and biological properties.
Uniqueness
8-Bromo-1,2,3,4-tetrahydro-1-methyl-1-naphthalenol is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
8-bromo-1-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(13)7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,13H,3,5,7H2,1H3 |
InChI Key |
HWINCPANJKJZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
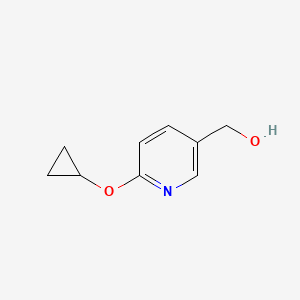
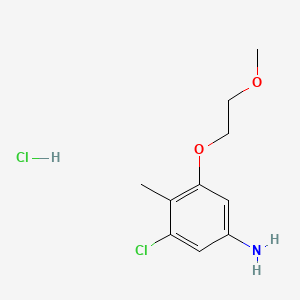
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
